molecular formula C25H26N2O6S B2402394 2-(Benzenesulfonyl)-3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole CAS No. 402947-94-8

2-(Benzenesulfonyl)-3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole

Cat. No.: B2402394
CAS No.: 402947-94-8
M. Wt: 482.55
InChI Key: YFSUMWXOQHTQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole is a dihydropyrazole derivative characterized by a central pyrazoline ring substituted with two aryl groups and a benzenesulfonyl moiety. The 3- and 5-positions of the pyrazoline core are occupied by methoxy-substituted phenyl rings (2,3-dimethoxy and 3,4-dimethoxy, respectively), while the 1-position features a benzenesulfonyl group. Dihydropyrazoles are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The benzenesulfonyl group may enhance metabolic stability and hydrogen-bonding capacity compared to simpler substituents, while the methoxy groups could modulate hydrophobic interactions with biological targets .

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-30-22-14-13-17(15-24(22)32-3)20-16-21(19-11-8-12-23(31-2)25(19)33-4)27(26-20)34(28,29)18-9-6-5-7-10-18/h5-15,21H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUMWXOQHTQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzenesulfonyl)-3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazole is a member of the dihydropyrazole class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

This structure features a benzenesulfonyl group and multiple methoxy-substituted phenyl groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the dihydropyrazole class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound under review has shown promise in various studies.

1. Anticancer Activity

A study highlighted the role of similar benzenesulfonyl derivatives in cancer treatment. These compounds have been found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in tumor immune evasion. Inhibition of IDO has been linked to enhanced antitumor immunity and reduced tumor growth in preclinical models .

Case Study:
In vivo studies demonstrated that a related compound led to a 73% tumor growth delay in murine models without significant body weight loss when administered at 400 mg/kg . This suggests that the compound may possess similar anticancer properties.

2. Anti-inflammatory Activity

Dihydropyrazoles have also been investigated for their anti-inflammatory effects. Compounds with benzenesulfonamide moieties have been shown to inhibit phospholipase A2 activity, which is involved in the inflammatory response. The inhibition of arachidonic acid release from cell membranes correlates with reduced inflammation .

Table 1: Inhibitory Potency of Related Compounds

Compound NameIC30 Value (µM)Biological Activity
Compound A0.028Phospholipase A2 Inhibition
Compound B0.009Phospholipase A2 Inhibition

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • IDO Inhibition: By inhibiting IDO, the compound may enhance T-cell responses against tumors.
  • Phospholipase A2 Inhibition: This leads to decreased production of pro-inflammatory mediators.
  • Antioxidant Properties: Some dihydropyrazoles exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Research Findings

Recent studies have employed molecular docking and dynamic simulations to predict the binding affinity of this compound to various biological targets. The results indicate strong interactions with proteins involved in cancer progression and inflammation pathways .

Table 2: Predicted Binding Affinities

Target ProteinBinding Affinity (kcal/mol)
IDO-9.5
Phospholipase A2-8.7
Antioxidant Enzyme-7.9

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of dihydropyrazole compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance:

  • A study demonstrated that similar dihydropyrazole compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Table 1: Summary of Anticancer Activities
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components enhance its lipophilicity, which may improve membrane permeability and bioactivity against various pathogens.

  • Comparative studies have shown that similar compounds exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic or antiseptic agent .

Neuropharmacological Effects

The presence of a piperazine ring in related compounds indicates potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound .

Detailed Case Study: Anticancer Mechanism

In a recent study evaluating the anticancer efficacy of related dihydropyrazole derivatives, researchers found that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells after treatment, indicating effective apoptosis induction.

  • Table 2: Cell Lines Tested for Anticancer Activity
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Dihydropyrazole Cores

a. Thiazole-Dihydropyrazole Hybrids ()
Compounds such as 2-(3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole share the dihydropyrazole core but incorporate a thiazole ring instead of a benzenesulfonyl group. These hybrids exhibit dual inhibitory activity against EGFR and HER2 receptors, comparable to the standard drug lapatinib . The thiazole moiety likely facilitates π-π stacking interactions with kinase domains, whereas the benzenesulfonyl group in the target compound may enhance solubility or binding specificity through sulfonyl-mediated hydrogen bonding.

b. Fluorophenyl-Substituted Dihydropyrazoles ()
The compound 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole features a 2-fluorophenyl group at the 5-position and lacks the benzenesulfonyl substituent. Molecular docking studies suggest its affinity for kinases and inflammatory targets . The fluorine atom’s electronegativity may improve membrane permeability compared to methoxy groups, while the absence of a sulfonyl group could reduce steric hindrance during target binding.

c. Methoxy-Substituted Analogues The target compound’s 2,3- and 3,4-dimethoxyphenyl substituents distinguish it from analogues with single methoxy or hydroxy groups (e.g., curcumin derivatives in ). Methoxy groups are associated with enhanced lipophilicity and antioxidant capacity, as seen in curcumin analogs like (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e), which demonstrated potent radical scavenging and tyrosinase inhibition . However, the dihydropyrazole core may prioritize kinase inhibition over antioxidant effects.

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability: Sulfonyl groups are less prone to oxidative metabolism than methoxy or thiazole substituents, suggesting enhanced in vivo stability for the target compound .

Q & A

Q. Advanced

  • Protocol: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinases or GPCRs).
  • Key Steps:
    • Prepare the ligand by optimizing its 3D structure (MMFF94 force field).
    • Define the binding site using X-ray crystallography data (e.g., PDB ID: 8S9 for oxazole derivatives) .
    • Validate docking poses with molecular dynamics simulations (50 ns trajectories) to assess binding stability .

How to address contradictions in biological activity data across studies?

Advanced
Contradictions may arise from:

  • Structural Analogues: Subtle substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter activity. Compare with analogues like 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydropyrazole, where fluorophenyl enhances kinase inhibition .
  • Experimental Variability: Standardize assays (e.g., IC50_{50} measurements using identical cell lines and controls). Cross-reference with PubChem bioactivity data for reproducibility .

What computational methods support structural optimization for enhanced selectivity?

Q. Advanced

  • QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett constants) with activity.
  • ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration).
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .

What are the key considerations in reaction condition optimization for high yields?

Q. Basic

  • Solvent Polarity: Use ethanol or THF for polar intermediates; switch to DCM for sulfonylation.
  • Catalysts: Glacial acetic acid (protonation) or palladium catalysts (e.g., for cross-coupling steps) .
  • Workup: Vacuum filtration and recrystallization (ethanol/water) to isolate pure product .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Core Modifications: Replace the benzenesulfonyl group with acyl or alkyl variants to assess steric effects.
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO2_2) on the dimethoxyphenyl rings to enhance electrophilicity .
  • Bioisosteres: Substitute the dihydropyrazole ring with oxadiazole (e.g., as in 1,3,4-oxadiazole derivatives) to modulate solubility .

How to validate synthetic intermediates using analytical techniques?

Q. Basic

  • TLC Monitoring: Use silica gel plates with UV detection (Rf_f values compared to standards).
  • HPLC Purity Check: C18 column, acetonitrile/water gradient (90:10 to 50:50), retention time ~8–10 minutes .
  • Melting Point Analysis: Sharp melting points (±2°C) indicate purity (e.g., target compound MP: 180–182°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.